2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one is an organic compound with multiple applications in scientific research and industrial production. This compound features a unique structure with several functional groups, making it of significant interest in various fields, such as medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one involves multiple steps:
Step One: : Synthesis of the intermediate compound 2-(4-Chlorophenoxy)-1-((4,6-dimethylpyrimidin-2-yl)oxy)-2-methylpropan-1-one through a nucleophilic aromatic substitution reaction.
Step Two: : Conversion of the intermediate to the final product via piperidine ring formation, under specific conditions that ensure the desired regiochemistry.
Industrial Production Methods
Industrial production methods for this compound include batch and continuous flow synthesis. Optimizing reaction conditions such as temperature, pressure, and choice of solvent is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, typically involving the methyl groups to form corresponding alcohols or ketones.
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: : Substitution reactions can occur at the 4-chlorophenoxy moiety, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing nucleophiles like amines or thiols under basic or neutral conditions to replace the chlorine atom.
Major Products
From Oxidation: : Formation of ketones or alcohols.
From Reduction: : Formation of alcohol derivatives.
From Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound is valuable in several research areas:
Chemistry: : Used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: : Explored for its therapeutic potential in drug discovery programs, particularly as a lead compound for the development of novel pharmaceuticals.
Industry: : Employed in the production of specialty chemicals and materials due to its unique reactivity and structural properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: : In medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways.
Pathways Involved: : Interaction with metabolic or signaling pathways can result in modulation of biological activity, offering therapeutic benefits.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one is compared with similar compounds to highlight its unique properties:
Similar Compounds: : Analogous compounds include those with different substitutions on the phenoxy or piperidine rings, as well as variations in the pyrimidine moiety.
Uniqueness: : This compound's specific substitution pattern provides distinct reactivity and interaction profiles, making it a valuable tool in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-14-12-15(2)24-20(23-14)27-18-6-5-11-25(13-18)19(26)21(3,4)28-17-9-7-16(22)8-10-17/h7-10,12,18H,5-6,11,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPCRPRGDBGXLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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